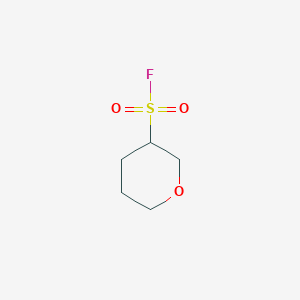

Oxane-3-sulfonyl fluoride

Description

Significance of Sulfonyl Fluorides as Versatile Chemical Motifs

Sulfonyl fluorides (R-SO₂F) are a class of organosulfur compounds that have garnered substantial interest as versatile chemical motifs. rhhz.net Their significance stems from a unique balance between high stability and tunable reactivity. sigmaaldrich.com Unlike more reactive sulfonyl chlorides, sulfonyl fluorides are notably stable under a wide range of conditions, including resistance to hydrolysis and reduction. sigmaaldrich.comsigmaaldrich.com This stability allows them to be incorporated into complex molecules without being readily degraded.

Despite their stability, the sulfur-fluorine bond can be selectively activated to react with nucleophiles, making them valuable electrophilic partners in chemical synthesis. rhhz.net This "clickable" nature has established sulfonyl fluorides as privileged warheads in chemical biology for forming covalent bonds with specific amino acid residues in proteins, such as serine, tyrosine, and lysine (B10760008). nih.gov This application is crucial for developing targeted covalent inhibitors and biochemical probes. researchgate.net

Historical Context and Evolution of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry

The chemistry of sulfonyl fluorides has been known for over a century, but it was the introduction of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry by Nobel laureate K. Barry Sharpless and his team in 2014 that propelled it to the forefront of modern synthetic chemistry. rhhz.netsigmaaldrich.com SuFEx was identified as a new generation of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules. sigmaaldrich.com

The core of SuFEx chemistry is the reaction of a sulfonyl fluoride with a nucleophile, leading to the displacement of the fluoride ion and the formation of a new bond to the sulfur atom. This process is highly efficient and can be carried out under mild conditions, often in the presence of various functional groups, making it ideal for the late-stage functionalization of complex molecules. rhhz.net The development of SuFEx has provided chemists with a powerful tool for connecting molecular building blocks with high precision and reliability. sigmaaldrich.comsigmaaldrich.com

The evolution of SuFEx has seen the development of a diverse range of SuFExable hubs and connectors, expanding the scope and applicability of this chemistry. nih.gov Catalytic methods have also been developed to facilitate SuFEx reactions, further enhancing their utility in organic synthesis, polymer science, and drug discovery. researchgate.net

Overview of Cyclic Sulfonyl Fluoride Systems in Contemporary Chemical Research

Cyclic sulfonyl fluorides, where the sulfonyl fluoride group is attached to a ring system, are of particular interest in contemporary chemical research, especially in medicinal chemistry. The incorporation of small, strained rings like oxetanes and azetidines into drug candidates can significantly improve their physicochemical properties, such as solubility and metabolic stability. nih.govacs.org

Research has particularly focused on four-membered heterocyclic sulfonyl fluorides, such as oxetane-3-sulfonyl fluoride and azetidine-3-sulfonyl fluoride. researchgate.netnih.gov These compounds exhibit unique reactivity that can differ from their acyclic or larger-ring counterparts. For instance, under certain conditions, oxetane (B1205548) sulfonyl fluorides can undergo a defluorosulfonylation reaction, generating a reactive carbocation that can be trapped by various nucleophiles. nih.govspringernature.com This provides a novel pathway for the synthesis of 3-substituted oxetanes, which are valuable motifs in drug design. acs.orgspringernature.com

The study of cyclic sulfonyl fluorides is an active area of research, with ongoing efforts to develop new synthetic methods and explore their reactivity and applications in constructing novel molecular architectures. researchgate.net

Data on "Oxane-3-sulfonyl fluoride"

Based on available chemical supplier information, the following data pertains to "this compound" and a related derivative.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1935614-68-8 | C₅H₉FO₃S | 168.19 |

| 1-(Oxane-4-carbonyl)azetidine-3-sulfonyl fluoride | 2249508-02-7 | C₉H₁₄FNO₄S | 251.28 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

oxane-3-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO3S/c6-10(7,8)5-2-1-3-9-4-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYAIMFXDYTGKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Oxane 3 Sulfonyl Fluoride and Analogous Cyclic Sulfonyl Fluorides

Classical and Contemporary Approaches to Sulfonyl Fluoride (B91410) Synthesis

The construction of the sulfonyl fluoride group can be achieved through a variety of chemical transformations, ranging from classical halogen exchange reactions to modern transition-metal-catalyzed and radical-mediated processes.

The most conventional method for synthesizing sulfonyl fluorides is through the nucleophilic substitution of the chloride in a corresponding sulfonyl chloride precursor. rhhz.net This halogen exchange (HALEX) reaction is widely applicable, though its utility is sometimes limited by the stability and availability of the required sulfonyl chloride starting materials, which can be moisture-sensitive. nih.gov

Historically, this transformation was achieved by treating sulfonyl chlorides with an aqueous solution of potassium fluoride (KF). rhhz.net A significant improvement was the use of "naked fluoride," employing KF in combination with a phase-transfer catalyst like 18-crown-6 (B118740) in an anhydrous solvent such as acetonitrile. rhhz.net Another commonly used and effective reagent for this conversion is potassium bifluoride (KHF₂). nih.govnih.gov Recent protocols have also demonstrated that a simple biphasic mixture of KF in water/acetone can provide a broad range of sulfonyl fluorides from their chloride counterparts in high yields under mild conditions. organic-chemistry.org For heterocyclic systems, an oxidative chlorination of a thiol with sodium hypochlorite (B82951) to form the sulfonyl chloride in situ, followed immediately by a Cl⁻/F⁻ exchange with KHF₂, provides an efficient route to the desired sulfonyl fluoride. rhhz.netccspublishing.org.cn

| Fluoride Source | Catalyst/Additive | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Potassium Fluoride (KF) | 18-crown-6 | Acetonitrile | "Naked fluoride" method, efficient for various sulfonyl chlorides. | rhhz.net |

| Potassium Bifluoride (KHF₂) | None | Aqueous/Organic Biphasic | Effective, widely used, scalable. | nih.govnih.gov |

| Potassium Fluoride (KF) | None | Water/Acetone | Simple, mild, direct exchange with high yields. | organic-chemistry.org |

| Potassium Bifluoride (KHF₂) | Sodium Hypochlorite (oxidant) | Aqueous | One-pot from thiols via in situ sulfonyl chloride formation. | rhhz.netccspublishing.org.cn |

Directly converting sulfonic acids and their salts to sulfonyl fluorides offers an advantage by starting from more stable and often more readily available precursors than sulfonyl chlorides. nih.gov Methodologies typically fall into two categories: a one-pot, two-step process involving an intermediate sulfonyl chloride, or a direct deoxyfluorination.

In the two-step approach, the sulfonic acid is first activated and converted to a sulfonyl chloride in situ. Reagents like trichloroacetonitrile (B146778) with triphenylphosphine (B44618) or cyanuric chloride can be used for this chlorination step. ccspublishing.org.cnrsc.org Following the formation of the sulfonyl chloride, a fluoride source such as tetrabutylammonium (B224687) fluoride (TBAF) or potassium bifluoride is added to complete the transformation to the sulfonyl fluoride. ccspublishing.org.cnrsc.org

More direct deoxyfluorination strategies have also been developed. These methods use a single reagent that both activates the sulfonic acid and provides the fluoride source. nih.gov For instance, the bench-stable solid Xtalfluor-E® has been shown to convert both aryl and alkyl sulfonic acids and their salts to the corresponding sulfonyl fluorides in good yields under mild conditions. nih.gov Another approach utilizes thionyl fluoride (SOF₂), which can be generated in situ, to transform sulfonic acid sodium salts into sulfonyl fluorides with high efficiency. nih.gov

| Starting Material | Reagent System | Approach | Key Features | Reference |

|---|---|---|---|---|

| Sulfonic Acids/Sulfonates | Cyanuric Chloride, then KHF₂ | One-pot, two-step | Efficient conversion via in situ chlorination. | ccspublishing.org.cnrsc.org |

| Sulfonic Acids | Trichloroacetonitrile/Triphenylphosphine, then TBAF | One-pot, two-step | High yields and short reaction times. | ccspublishing.org.cn |

| Sulfonic Acids/Salts | Xtalfluor-E® | Direct Deoxyfluorination | Mild conditions, broad substrate scope including alkyl derivatives. | nih.gov |

| Sulfonic Acid Sodium Salts | Thionyl Fluoride (SOF₂) | Direct Deoxyfluorination | Rapid conversion with high yields (90-99%). | nih.gov |

Electrochemical methods provide a mild and environmentally benign route to sulfonyl fluorides, avoiding the need for chemical oxidants and catalysts. nih.gov These reactions typically start from widely available thiols or disulfides and use an inexpensive and safe fluoride source like potassium fluoride (KF). nih.govresearchgate.net

The process involves the anodic oxidation of a thiol or disulfide in the presence of KF. researchgate.net This method demonstrates a broad substrate scope, successfully producing a variety of alkyl, benzyl, aryl, and heteroaryl sulfonyl fluorides. nih.gov The reaction conditions are generally mild, and the process can be significantly accelerated and scaled using continuous-flow reactors, reducing reaction times from hours in a batch process to mere minutes in flow. tue.nl This flow chemistry approach can also be telescoped, directly coupling the sulfonyl fluoride synthesis with a subsequent SuFEx reaction without intermediate purification. tue.nl

Radical-based strategies have emerged as a powerful tool for synthesizing sulfonyl fluorides, particularly for accessing structures that are challenging to make via other methods. rhhz.net These reactions typically involve the generation of a fluorosulfonyl radical (•SO₂F), which then reacts with an unsaturated system like an alkene or alkyne. rsc.orgrhhz.net

The •SO₂F radical can be generated from various precursors. Fluorosulfonyl chloride (FSO₂Cl) is a common source, often activated under photoredox catalysis or via electroreduction. rhhz.netsorbonne-universite.frorganic-chemistry.org This allows for the fluorosulfonylation of a wide range of alkenes, including cyclic and multi-substituted olefins. rsc.orgrhhz.net More recently, bench-stable, redox-active reagents such as 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) salts and benzimidazolium fluorosulfonate (IMSF) salts have been developed as practical precursors for the •SO₂F radical under visible-light photocatalysis. rsc.orgnih.gov These radical approaches enable hydro-fluorosulfonylation and other difunctionalization reactions of alkenes, providing access to diverse functionalized alkyl sulfonyl fluorides. rsc.orgnih.gov

| Radical Precursor | Activation Method | Substrate | Key Features | Reference |

|---|---|---|---|---|

| FSO₂Cl | Photoredox Catalysis | Alkenes (including cyclic) | First fluorosulfonylation with •SO₂F radical. | rhhz.netsorbonne-universite.fr |

| FSO₂Cl | Electroreduction | Vinyl Triflates | Metal-free access to β-keto sulfonyl fluorides. | organic-chemistry.org |

| FABI Salts | Visible-Light Photocatalysis | Unactivated Alkenes | Bench-stable radical precursor for hydro-fluorosulfonylation. | rsc.org |

| IMSF Salts | Visible-Light Photocatalysis | Unsaturated Hydrocarbons | Air-stable crystalline reagent, high stereoselectivity. | nih.gov |

Transition-metal catalysis offers powerful and versatile methods for constructing sulfonyl fluorides, often from starting materials that are not sulfur-containing compounds. rhhz.net Palladium catalysis has been particularly well-developed in this area.

A prominent palladium-catalyzed method involves a two-step, one-pot reaction starting from aryl or heteroaryl halides (e.g., bromides, iodides) or triflates. rhhz.netrsc.org The first step is a palladium-catalyzed insertion of sulfur dioxide, using a surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), to form a sulfinate intermediate. nih.govrsc.org This intermediate is then trapped in situ with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor, to yield the final sulfonyl fluoride. rhhz.netrsc.org This strategy has been successfully extended to the synthesis of cyclic alkenylsulfonyl fluorides from readily available cyclic alkenyl triflates, demonstrating good functional-group tolerance. nih.govnih.govbsb-muenchen.de

Copper and nickel-catalyzed systems have also been reported, providing alternative routes for these transformations. mpg.de For example, copper-catalyzed fluorosulfonylation of arenediazonium salts using DABSO and KHF₂ is a practical method for accessing arenesulfonyl fluorides. organic-chemistry.org

| Catalyst | Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Palladium | Aryl/Heteroaryl Bromides | DABSO, NFSI | (Hetero)aryl Sulfonyl Fluorides | rhhz.net |

| Palladium | Aryl Iodides | DABSO, Selectfluor | Aryl Sulfonyl Fluorides | rhhz.netrsc.org |

| Palladium | Cyclic Alkenyl Triflates | DABSO, NFSI | Cyclic Alkenylsulfonyl Fluorides | nih.govrsc.org |

| Copper | Arenediazonium Salts | DABSO, KHF₂ | Arenesulfonyl Fluorides | organic-chemistry.org |

Bismuth catalysis has emerged as a unique, redox-neutral alternative to transition-metal-based methods for synthesizing sulfonyl fluorides. nih.govacs.org A one-step assembly has been developed that converts (hetero)aryl boronic acids into the corresponding sulfonyl fluorides. nih.govoup.com

This process utilizes a well-defined organobismuth(III) catalyst. mpg.deacs.org The proposed mechanism involves a transmetalation of the boronic acid to the bismuth center, followed by the insertion of sulfur dioxide into the Bi–C bond to form a bismuth sulfinate intermediate. nih.govacs.org This intermediate is then oxidized by an electrophilic fluorine source, typically Selectfluor, to generate the aryl sulfonyl fluoride and regenerate the Bi(III) catalyst. acs.orgoup.com A key advantage of this method is its excellent functional group tolerance; substrates containing alkene, alkyne, and bromide groups, which can be problematic in palladium-catalyzed systems, are well-tolerated. oup.com

Synthesis from Sulfonyl Hydrazides and Sulfonamides

The conversion of sulfonyl hydrazides and sulfonamides into sulfonyl fluorides represents an important synthetic route, often leveraging the stability and availability of these precursors.

From Sulfonyl Hydrazides: Sulfonyl hydrazides can be effectively converted to the corresponding sulfonyl fluorides through electrochemical methods. rsc.org A reported procedure involves the reaction of sulfonyl hydrazides with triethylamine (B128534) trihydrofluoride (Et₃N·3HF) under electrochemical conditions. rsc.orgresearchgate.net In this process, n-Bu₄NI serves as both an electrolyte and a redox catalyst, facilitating the generation of sulfonyl radical species from the sulfonyl hydrazides. rsc.org The reaction proceeds under a constant current in a mixed solvent system of CH₂Cl₂ and DMSO, yielding various sulfonyl fluorides in good yields. rsc.org Another approach involves a metal-free conversion of aryl sulfonyl hydrazides using Selectfluor as the fluorinating agent in water, highlighting a move towards more environmentally benign conditions. researchgate.net

From Sulfonamides: Primary sulfonamides, which are common motifs in existing chemical libraries and biologically active compounds, can be converted into sulfonyl fluorides under mild conditions. d-nb.info A notable method developed by Cornella and co-workers utilizes a pyrylium (B1242799) salt (Pyry-BF₄) to activate the sulfonamide. d-nb.inforesearchgate.net This activation, in the presence of magnesium chloride (MgCl₂), forms a sulfonyl chloride intermediate in situ. Subsequent treatment with potassium fluoride (KF) effects a fluoride-chloride exchange, yielding the more stable sulfonyl fluoride. d-nb.inforesearchgate.net This protocol is distinguished by its high chemoselectivity and tolerance for a wide range of functional groups, including esters, nitro groups, and even those found in complex drug molecules like celecoxib (B62257) and sulpiride. d-nb.info The reaction typically proceeds at moderate temperatures (e.g., 60 °C) in acetonitrile. d-nb.inforesearchgate.net

| Starting Material | Key Reagents | Methodology | Key Features | Reference |

|---|---|---|---|---|

| Sulfonyl Hydrazide | Et₃N·3HF, n-Bu₄NI | Electrochemical Oxidation | Forms sulfonyl radical intermediate; good yields. | rsc.org |

| Aryl Sulfonyl Hydrazide | Selectfluor | Metal-free Oxidation | Performed in water; catalyst-free. | researchgate.net |

| Primary Sulfonamide | Pyry-BF₄, MgCl₂, KF | Pyrylium-mediated Activation | Mild conditions; high functional group tolerance; one-pot procedure. | d-nb.inforesearchgate.net |

Reaction with Grignard Reagents

A direct and efficient method for the synthesis of sulfonyl fluorides involves the reaction of Grignard reagents with sulfuryl fluoride (SO₂F₂). rsc.org This one-pot fluorosulfurylation allows for the formation of alkyl, aryl, and heteroaryl sulfonyl fluorides from the corresponding organomagnesium compounds. rsc.org The reaction proceeds by adding the Grignard reagent to a solution of sulfuryl fluoride at ambient temperature, affording the desired sulfonyl fluoride in moderate to good yields. rsc.org This approach is valuable for its operational simplicity and for providing direct access to the R-SO₂F core structure. Furthermore, the process can be adapted for in-situ sequential reactions, enabling the conversion of the Grignard reagent into diarylsulfones, sulfonate esters, or sulfonamides in a single pot. rsc.org

| Grignard Reagent Type | Product | Yield Range | Reference |

|---|---|---|---|

| Aryl (e.g., Phenylmagnesium bromide) | Arylsulfonyl fluoride | 18–78% | rsc.org |

| Heteroaryl (e.g., 2-Thienylmagnesium bromide) | Heteroarylsulfonyl fluoride | ||

| Alkyl (e.g., n-Butylmagnesium chloride) | Alkylsulfonyl fluoride |

Specialized Synthetic Strategies for Cyclic Sulfonyl Fluorides

The construction of complex cyclic sulfonyl fluorides often requires tailored, multi-step synthetic sequences that allow for the precise installation of the sulfonyl fluoride group onto a pre-formed or concurrently assembled ring system.

Multi-step Sequences for the Construction of Cyclic Sulfonyl Fluoride Scaffolds

The synthesis of sp³-rich cyclic sulfonyl fluorides often involves multi-step routes. nih.gov One powerful strategy for accessing cyclic alkenylsulfonyl fluorides is a palladium-catalyzed process starting from readily available cyclic ketones. nih.gov This sequence involves:

Conversion of the cyclic ketone to its corresponding alkenyl triflate.

A palladium-catalyzed sulfination of the alkenyl triflate using a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), to form a sulfinate intermediate.

In situ trapping of the sulfinate with an electrophilic fluorine source, like N-fluorobenzenesulfonimide (NFSI), to yield the final cyclic alkenylsulfonyl fluoride. nih.gov

This method is applicable to various ring sizes, including six-membered rings like dihydropyrans, and tolerates a range of functional groups such as carbamates and sulfonamides. nih.gov The resulting alkenylsulfonyl fluorides can be further hydrogenated to provide access to the corresponding saturated cyclic sulfonyl fluorides. nih.gov

In other complex syntheses, such as the creation of spirocyclic sultams (cyclic sulfonamides), the sulfonyl fluoride group is employed as a robust intermediate. thieme-connect.com The corresponding sulfonyl chlorides were found to be unstable under nitrile-reduction conditions. To circumvent this, the sulfonyl chlorides are converted to the more stable sulfonyl fluorides using potassium bifluoride (KHF₂). These stable intermediates can then undergo reductive cyclization to furnish the final spirocyclic sultam products. thieme-connect.com

Divergent Synthetic Pathways for Specific Cyclic Architectures (e.g., Oxetane (B1205548) Sulfonyl Fluorides)

Divergent synthesis, which allows for the generation of a library of structurally related compounds from a common intermediate, is a powerful tool in medicinal chemistry. Oxetane sulfonyl fluorides (OSFs) have emerged as highly versatile intermediates for this purpose. digitellinc.comnih.govacs.org These small-ring sulfonyl fluorides can participate in two distinct reactivity pathways, enabling access to a wide array of novel oxetane derivatives.

Defluorosulfonylation (deFS): Under mild thermal conditions (e.g., 60 °C), OSFs undergo an unusual defluorosulfonylation reaction. nih.govacs.org This process generates a highly reactive tertiary oxetane carbocation intermediate. This electrophilic species can then be trapped by a broad range of polar nucleophiles, including amines, alcohols, and thiols. digitellinc.com This pathway significantly expands the accessible chemical space for novel 3,3-disubstituted oxetanes, which are valuable motifs in drug design. digitellinc.comnih.gov

Sulfur-Fluoride Exchange (SuFEx): Alternatively, under anionic conditions, OSFs can undergo the more conventional SuFEx reaction. This pathway involves nucleophilic attack at the sulfur(VI) center, leading to the formation of various oxetane-sulfur(VI) derivatives such as sulfonamides and sulfonate esters. digitellinc.comnih.gov

The ability of OSFs to act as tunable reactive intermediates for both deFS and SuFEx chemistry provides a divergent and facile platform for accessing medicinally relevant oxetane fragments. digitellinc.com

| Pathway | Conditions | Intermediate | Nucleophile Type | Product Class | Reference |

|---|---|---|---|---|---|

| Defluorosulfonylation (deFS) | Thermal (e.g., 60 °C) | Oxetane Carbocation | Amines, Alcohols, Thiols (Polar Nucleophiles) | 3,3-Disubstituted Oxetanes | digitellinc.comnih.gov |

| Sulfur-Fluoride Exchange (SuFEx) | Anionic | - | Amines, Phenols (Harder Nucleophiles) | Oxetane Sulfonamides/Sulfonate Esters | digitellinc.comnih.gov |

Development of Green Chemistry Protocols for Cyclic Sulfonyl Fluorides

Electrochemical Synthesis: An electrochemical approach provides a mild and green method to synthesize sulfonyl fluorides from widely available thiols or disulfides. acs.org This process uses potassium fluoride (KF) as an inexpensive and safe fluorine source and avoids the need for additional chemical oxidants or catalysts. acs.org The reaction can be performed in flow chemistry setups, which can reduce reaction times from hours to minutes and allow for telescoped processes where the sulfonyl fluoride is generated and used in a subsequent SuFEx reaction in a single continuous flow. researchgate.net

Green Oxidants: One-pot protocols have been established that use greener oxidants. A novel method employs hydrogen peroxide (H₂O₂) and thionyl chloride for the direct oxidative chlorination of thiols, followed by fluoride exchange with KHF₂. thieme-connect.de Another approach uses sodium hypochlorite pentahydrate (NaOCl·5H₂O) as a green oxidant in combination with KF as the fluorine source. figshare.com A recently developed method uses SHC5® (a stabilized calcium hypochlorite complex) and KF to convert thiols and disulfides, producing only non-toxic salts as by-products. sciencedaily.com These methods are characterized by their operational simplicity, low cost, and minimal environmental impact. thieme-connect.desciencedaily.com

| Methodology | Starting Material | Key Reagents | Environmental Advantage | Reference |

|---|---|---|---|---|

| Electrochemical Oxidation | Thiols/Disulfides | Potassium Fluoride (KF) | Avoids chemical oxidants and catalysts; can be run in flow. | acs.orgresearchgate.net |

| One-Pot Oxidative Fluorination | Thiols | H₂O₂/SOCl₂, KHF₂ | Uses a green oxidant (H₂O₂). | thieme-connect.de |

| One-Pot Oxidative Fluorination | Thiols/Disulfides | NaOCl·5H₂O, KF | Uses a green oxidant and a safe fluorine source. | figshare.com |

| One-Pot Oxidative Fluorination | Thiols/Disulfides | SHC5®, KF | Produces only non-toxic salt by-products. | sciencedaily.com |

Mechanistic Investigations and Reactivity Profiles of Oxane 3 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry of Cyclic Sulfonyl Fluorides

SuFEx chemistry relies on the transformation of the highly stable S(VI)-F bond into a reactive center under specific catalytic conditions, allowing for the formation of diverse molecular connections. nih.govrhhz.netsigmaaldrich.com Cyclic sulfonyl fluorides, such as oxane-3-sulfonyl fluoride, are key players in this field, offering a scaffold for creating complex molecules.

Fundamental Principles of SuFEx Reactivity and Chemoselectivity

The foundation of SuFEx lies in the unique properties of the sulfur(VI)-fluoride bond. This bond is exceptionally stable under many conditions, including resistance to oxidation, reduction, and thermolysis. nih.gov However, its electrophilicity can be "unleashed" by specific catalysts or reaction conditions, enabling rapid and highly selective reactions with nucleophiles. nih.govsigmaaldrich.com This balance between stability and reactivity is a cornerstone of click chemistry. rhhz.net

The chemoselectivity of SuFEx reactions is notable. Compared to sulfonyl chlorides, which can lead to side reactions, sulfonyl fluorides react almost exclusively at the sulfur center, producing only the desired sulfonylation products. sigmaaldrich.com The process involves the exchange of the fluoride on the hexavalent sulfur with an incoming nucleophile, forming an irreversible, covalent bond. chemrxiv.org This transformation is often facilitated by interactions that stabilize the departing fluoride ion, such as hydrogen bonding in aqueous environments or the formation of strong silicon-fluoride bonds when using silyl-based reagents. sigmaaldrich.comchemrxiv.orgacs.org This inherent selectivity allows SuFEx reactions to be performed in complex chemical environments, making them suitable for applications in chemical biology and materials science. rhhz.netsigmaaldrich.com

Kinetic and Thermodynamic Considerations in SuFEx Pathways

The outcome of a SuFEx reaction can be governed by either kinetic or thermodynamic control, which dictates the final product distribution when multiple pathways are possible. wikipedia.org A kinetically controlled reaction favors the product that is formed fastest (i.e., has the lowest activation energy), while a thermodynamically controlled reaction favors the most stable product (i.e., the one with the lowest Gibbs free energy). wikipedia.orglibretexts.org Reaction conditions such as temperature, solvent, and reaction time play a crucial role in determining which pathway dominates. wikipedia.org

In the context of SuFEx, the reaction between a sulfonyl fluoride and a nucleophile like an amine involves a high activation barrier in the absence of a catalyst. nih.gov The stability of the fluoride ion in intermediates and products is a determining factor for achieving high reaction rates. nih.gov For instance, while the first electron transfer step in the oxidation of sulfides by oxygen is thermodynamically unfavorable, a two-electron transfer is favorable. frontiersin.org The kinetic constraints can be overcome by catalysts that stabilize the transition state. frontiersin.org

Mechanistic studies involving computational analysis, such as Density Functional Theory (DFT), have been employed to understand these pathways. For example, in the reaction of methanesulfonyl fluoride with methylamine, the gas-phase reaction has a significant energy barrier, highlighting the need for catalysis to make the reaction feasible under mild conditions. nih.gov The choice of catalyst and conditions can steer the reaction toward the desired kinetic or thermodynamic product.

Catalysis in SuFEx Reactions

Catalysis is pivotal to unleashing the latent reactivity of the S(VI)-F bond in compounds like this compound. Various catalytic systems have been developed to activate the sulfur center toward nucleophilic attack.

Organic bases are widely used catalysts in SuFEx reactions. Strong bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG) have proven effective. nih.govnih.gov For instance, substoichiometric amounts of DBU can catalyze the conversion of sulfonyl fluorides and silyl (B83357) alcohols into tosylates. nih.gov The reactivity of base catalysts often correlates with their pKₐH value, with guanidines and phosphazenes being more reactive than amines. nih.gov

Two primary mechanisms have been proposed for DBU's role: activation of the sulfonyl fluoride itself via an ammonium (B1175870) fluoride salt intermediate, or deprotection/activation of the nucleophile, such as a silyl ether. acs.orgnih.gov Evidence suggests the role of the base can be highly dependent on the specific reaction system. acs.orgnih.gov

The combination of bases with silicon additives like hexamethyldisilazane (B44280) (HMDS) can dramatically accelerate reactions. nih.govthieme-connect.com This synergistic system leverages the high affinity of silicon for fluoride, which weakens the S-F bond and serves as a fluoride trap, driving the reaction forward. acs.orgthieme-connect.com The BTMG-HMDS system, for example, allows for the coupling of alcohols with sulfonyl fluorides, often within minutes. nih.govthieme-connect.com Additionally, 1-hydroxybenzotriazole (B26582) (HOBt) combined with silicon additives has been shown to be a broad-spectrum catalytic system for the amidation of sulfonyl fluorides, proving particularly effective for sterically hindered substrates. researchgate.netresearchgate.net

Table 1: Comparison of Base Catalysts in SuFEx Reactions This table summarizes the performance of different base catalysts under specified conditions for the reaction of p-toluenesulfonyl fluoride with a nucleophile.

| Catalyst System | Nucleophile | Conditions | Conversion/Yield | Reference |

|---|---|---|---|---|

| DBU (20 mol%) | Silyl Alcohol | MeCN, 24h | Appreciable Yield | nih.gov |

| DBU (20 mol%) + HMDS | Aryl Alcohol | MeCN, 30 min | 20% Conversion | nih.gov |

| BTMG (1.0 mol%) + HMDS | Aryl Alcohol | MeCN, 5 min | >99% Conversion | nih.gov |

| HOBt + Silicon Additive | Amine | Not specified | 87-99% Yield | researchgate.net |

An alternative strategy involves the use of metal Lewis acids to activate the S(VI)-F bond. Calcium(II) bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂) has emerged as a particularly effective catalyst. nih.govnih.gov This approach represents a departure from base or hydrogen-bond activation, instead using the Lewis acidic metal center to coordinate to the sulfonyl group. acs.org

Mechanistic investigations reveal that the calcium ion likely forms a two-point contact with the sulfonyl fluoride, activating the sulfur center while simultaneously stabilizing the departing fluoride. hmc.educlaremont.edu The addition of a co-catalyst like DABCO can further enhance reactivity by acting as a Brønsted base to activate the amine nucleophile. nih.govhmc.edu This dual activation strategy has proven successful for the synthesis of sulfonamides, sulfamates, and sulfamides from their respective S(VI) fluorides at room temperature. nih.govacs.org While initial studies required stoichiometric amounts of the calcium salt, recent work has moved toward catalytic quantities (e.g., 10 mol %). hmc.eduacs.org Other metal triflimide salts, including those of Li⁺, Zn²⁺, and La³⁺, have also been shown to catalyze SuFEx reactions effectively. nih.govresearchgate.net

Table 2: Efficacy of Various Metal Lewis Acids in SuFEx Reactions This table shows the yields for the reaction of 4-methylbenzenesulfonyl fluoride and TMS-morpholine catalyzed by different Lewis acids.

| Catalyst (10 mol%) | Yield of Sulfonamide | Reference |

|---|---|---|

| Ca(NTf₂)₂ | 81% | nih.govresearchgate.net |

| Ca(OTf)₂ | 89% | nih.govresearchgate.net |

| LiNTf₂ | 88% | nih.govresearchgate.net |

| Zn(NTf₂)₂ | 88% | nih.govresearchgate.net |

| La(NTf₂)₃ | 99% | nih.govresearchgate.net |

Bifluoride salts (Q⁺[FHF]⁻) are powerful catalysts for SuFEx reactions, often exhibiting higher activity than strong organic bases. nih.gov This allows for very low catalyst loadings, sometimes as low as 0.05 mol %. nih.govnih.gov The bifluoride ion can act in multiple ways. In reactions involving silyl ethers, it can initiate a deprotection cascade to generate the active nucleophile. acs.org

More broadly, the bifluoride ion can serve as a fluoride trap due to its high stability (~40 kcal/mol). acs.org In protic systems, it can also be a source of HF, which then activates the sulfonyl fluoride toward nucleophilic attack via hydrogen bonding. acs.org DFT calculations support a mechanism involving the formation of a five-coordinate sulfur intermediate. cshl.educhemrxiv.orgwiley.com This catalytic system is particularly valuable for polymerization reactions to create high molecular weight polysulfates and polysulfonates and has been extended to a broader range of substrates, including aliphatic sulfonyl fluorides. nih.gov

N-Heterocyclic Carbene Catalysis

N-Heterocyclic carbenes (NHCs) have been explored as catalysts in reactions involving sulfonyl fluorides. chemrxiv.orgdntb.gov.ua Research has shown that NHCs can activate sulfonyl fluorides, facilitating various transformations. chemrxiv.org For instance, a bidentate N-heterocyclic carbene (NHC) nickel complex has been synthesized and characterized, and its reactivity with p-toluenesulfonyl fluoride investigated. chemrxiv.org This work explores the potential mechanisms and intermediates in the reaction, suggesting that NHCs can play a crucial role in the activation of the otherwise stable S-F bond. chemrxiv.org Furthermore, NHC-catalyzed reactions have been developed for the synthesis of various sulfur-containing heterocycles, demonstrating the versatility of this catalytic approach. dntb.gov.ua

Reactivity with Diverse Nucleophiles (Oxygen-, Nitrogen-, Carbon-based)

This compound exhibits reactivity with a range of nucleophiles, including those based on oxygen, nitrogen, and carbon. nih.govchemrxiv.orgnih.govspringernature.com The Sulfur(VI)-Fluoride Exchange (SuFEx) reaction, a concept introduced by Sharpless, provides a framework for understanding this reactivity. researchgate.netnih.govsigmaaldrich.com SuFEx chemistry allows for the connection of molecules through the formation of robust S-O, S-N, and S-C bonds. thieme-connect.comthieme-connect.com

Oxygen-based Nucleophiles: The reaction of sulfonyl fluorides with oxygen nucleophiles, such as alcohols and phenols, is a well-established transformation. thieme-connect.com For example, under basic conditions, phenols can react with sulfuryl fluoride to produce aryl fluorosulfates. thieme-connect.com Silyl ethers are also effective nucleophiles for this purpose. thieme-connect.com

Nitrogen-based Nucleophiles: A broad spectrum of nitrogen nucleophiles, including primary and secondary amines, anilines, and various heterocyclic amines, react with sulfonyl fluorides to form sulfonamides. nih.govacs.org The reactivity can be influenced by the basicity of the amine and the reaction conditions. researchgate.net For instance, the deprotonation of the amine nucleophile can control the reaction pathway, favoring substitution at the sulfonyl group. researchgate.net Lewis acids, such as calcium triflimide, have been used to activate sulfonyl fluorides towards nucleophilic attack by amines. acs.org Under anionic conditions, oxetane-sulfonyl fluorides can undergo SuFEx reactions to yield oxetane-sulfur(VI) derivatives. chemrxiv.orgnih.gov

Carbon-based Nucleophiles: While less common, the reaction of sulfonyl fluorides with carbon-based nucleophiles has also been reported. nih.gov These reactions often require specific activation methods to facilitate C-S bond formation.

The table below summarizes the reactivity of this compound with various nucleophiles.

| Nucleophile Type | Example Nucleophile | Product Type | Reference |

| Oxygen | Phenols, Alcohols | Sulfonate Esters | thieme-connect.comthieme-connect.com |

| Nitrogen | Primary/Secondary Amines, Anilines | Sulfonamides | nih.govacs.orgresearchgate.net |

| Carbon | Organometallic Reagents | Sulfones | nih.gov |

Stereochemical Implications and Control in SuFEx Transformations of Cyclic Sulfonyl Fluorides

The stereochemistry of SuFEx reactions involving cyclic sulfonyl fluorides is an important consideration, particularly when chiral centers are present. Research has shown that reactions of sulfonimidoyl fluorides with anilines can proceed with inversion of the stereocenter at the sulfur atom. researchgate.net This suggests that the reaction mechanism can influence the stereochemical outcome. The ability to control the stereochemistry is crucial for the synthesis of enantiomerically pure compounds, which is of significant interest in medicinal chemistry and materials science. thieme-connect.com

Alternative Reactivity Pathways: Defluorosulfonylation (deFS) in Cyclic Systems

In addition to the expected SuFEx reactivity, cyclic sulfonyl fluorides like this compound can undergo an alternative reaction pathway known as defluorosulfonylation (deFS). nih.govchemrxiv.orgnih.govspringernature.com This pathway is particularly prominent in strained ring systems and leads to the formation of carbocation intermediates. nih.govspringernature.com

Generation and Characterization of Carbocation Intermediates (e.g., Oxetane (B1205548) Carbocations)

The deFS reaction of this compound involves the loss of sulfur dioxide (SO₂) and a fluoride ion (F⁻) to generate a strained oxetane carbocation. springernature.com This process is typically initiated by mild thermal activation. nih.govchemrxiv.orgnih.gov The formation of the oxetane carbocation has been supported by mass spectrometry analysis, which detected the carbocation as the main ion derived from the oxetane sulfonyl fluoride. springernature.com The generation of these carbocations from oxetanols has also been achieved using Lewis and Brønsted acid catalysis. nih.gov

Mechanistic Elucidation of DeFS Processes (e.g., SN1 Mechanisms)

The deFS reaction is proposed to proceed through an SN1-type mechanism. springernature.comnih.gov Kinetic studies have shown that the reaction is first-order in the oxetane sulfonyl fluoride and zero-order in the nucleophile, which is consistent with a unimolecular rate-determining step. springernature.comvedantu.comwikipedia.org This step involves the slow ionization of the sulfonyl fluoride to form the carbocation intermediate. edubull.commasterorganicchemistry.com The subsequent attack of a nucleophile on the carbocation is fast. edubull.com The SN1 mechanism is favored in this system due to the formation of a relatively stable tertiary carbocation and the relief of ring strain upon its formation. wikipedia.org

Nucleophile Trapping Strategies in DeFS Reactions

The carbocation intermediates generated in deFS reactions can be trapped by a wide variety of nucleophiles. nih.govchemrxiv.orgnih.govspringernature.com This provides a versatile method for the synthesis of diverse 3,3-disubstituted oxetanes. nih.gov

Amine Nucleophiles: A broad range of amine nucleophiles have been successfully used to trap the oxetane carbocation, leading to the formation of amino-oxetanes. nih.govspringernature.com This method has been applied to the synthesis of oxetane analogues of benzamide (B126) drugs. springernature.com

Other Nucleophiles: Besides amines, other nucleophiles such as arenes, thiols, and alcohols have been used to trap oxetane carbocations generated from oxetanols. nih.gov This further demonstrates the synthetic utility of this nucleophile trapping strategy.

The table below provides examples of nucleophiles used in deFS reactions and the corresponding products.

| Nucleophile | Product | Reference |

| Amines | Amino-oxetanes | nih.govspringernature.com |

| Arenes | 3-Aryl-oxetanes | nih.gov |

| Thiols | 3-Thio-oxetanes | nih.gov |

| Alcohols | 3-Alkoxy-oxetanes | nih.gov |

Factors Influencing the Competition Between SuFEx and DeFS Pathways

Certain strained cyclic sulfonyl fluorides, particularly those involving four-membered rings like oxetanes, exhibit a fascinating reactivity dichotomy, engaging in either Sulfur(VI) Fluoride Exchange (SuFEx) or an unusual Defluorosulfonylation (deFS) reaction. researchgate.net While direct studies on this compound are less common, the behavior of oxetane sulfonyl fluorides (OSFs) provides a robust model for understanding the factors that dictate the reaction pathway. The competition between these two pathways is primarily governed by the reaction conditions, specifically the presence of anionic nucleophiles versus neutral thermal activation. researchgate.net

In contrast, the Sulfur(VI) Fluoride Exchange (SuFEx) pathway is favored under anionic conditions. This is the canonical "click" reaction for sulfonyl fluorides, where a nucleophile displaces the fluoride at the sulfur(VI) center to form a new S-N or S-O bond, preserving the core heterocyclic structure. researchgate.netsigmaaldrich.com

The choice between these pathways can be directed by carefully selecting the reagents and conditions, as summarized in the table below based on studies of analogous systems.

Table 1: Conditions Influencing SuFEx vs. deFS Pathways for Cyclic Sulfonyl Fluorides

| Pathway | Activating Conditions | Nucleophile Type | Resulting Product | Reference |

|---|---|---|---|---|

| DeFS | Mild Thermal (60 °C) | Neutral (e.g., Amines, Alcohols) | Ring-opened, nucleophile-trapped product (e.g., azetidine (B1206935) derivatives) | researchgate.net |

| SuFEx | Anionic (Base-promoted) | Anionic (e.g., Phenoxides, Amine Anions) | Sulfonamide or Sulfonate Ester | researchgate.net |

Other Reactivity Modes

Beyond the SuFEx/deFS dichotomy, the sulfonyl fluoride functional group, particularly when incorporated into specific molecular frameworks, can participate in other important transformations.

Michael-Type Addition Pathways of Unsaturated Cyclic Sulfonyl Fluorides

While this compound is a saturated compound, its unsaturated analogues, such as dihydropyran- or vinyl-sulfonyl fluorides, are potent Michael acceptors. researchgate.netdalalinstitute.com The strong electron-withdrawing nature of the sulfonyl fluoride group polarizes and activates an adjacent carbon-carbon double bond, making the β-carbon highly electrophilic and susceptible to conjugate addition by nucleophiles. researchgate.netdalalinstitute.com

This reactivity is exemplified by ethenesulfonyl fluoride (ESF), which is considered one of the most effective Michael acceptors and reacts readily with a variety of N, O, S, and C-centered nucleophiles. sigmaaldrich.comresearchgate.net The resulting Michael adducts are themselves versatile intermediates, as they retain the sulfonyl fluoride handle for subsequent SuFEx chemistry. researchgate.net High-pressure conditions can be employed to facilitate enantioselective Michael additions, yielding chiral alkanesulfonyl fluorides with high efficiency. researchgate.net

Table 2: Michael-Type Additions to Unsaturated Sulfonyl Fluorides

| Michael Acceptor | Nucleophile | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| β-Arylethenesulfonyl Fluoride | Dialkyl Malonates | Tertiary Amino-thiourea catalyst, 9 kbar | Chiral Alkanesulfonyl Fluoride | researchgate.net |

| Ethenesulfonyl Fluoride (ESF) | Thiols, Amines, Enamines | Standard | Thioether, Amine, or Enamine Adduct with -SO₂F | researchgate.net |

| Alkenylsulfonyl Fluoride | Pyrazolone | DBU, NaHCO₃ | Sulfone Adduct | researchgate.net |

| Alkenylsulfonyl Fluoride | 1,3-Cyclohexanedione | - | Sultone | researchgate.net |

Photoinduced and Electrochemical Reactivity

The sulfonyl fluoride group can be installed or manipulated using photoinduced or electrochemical methods, which often proceed through radical intermediates, offering reaction pathways distinct from traditional thermal methods.

Photoinduced Reactivity Photochemical energy can drive unique transformations that are otherwise inaccessible. A notable example is the photoinduced deconstructive fluorosulfonylation, where spiro dihydroquinazolinones react with a sulfur dioxide surrogate (DABSO) and an F-source (NFSI) under irradiation. acs.org This process involves a nitrogen-centered radical that initiates a cascade of C–C bond cleavage, SO₂ insertion, and fluorine atom transfer to generate functionalized alkyl sulfonyl fluorides. acs.org Radical scavengers like TEMPO have been shown to inhibit this reaction, supporting the proposed radical pathway. acs.org Furthermore, photocatalytic [2+2] and [3+2] cycloaddition reactions have been developed using α,β-unsaturated sulfonyl fluorides, demonstrating the utility of light in constructing complex cyclic systems bearing the SO₂F group. rhhz.net

Electrochemical Reactivity Electrochemical methods provide a mild and environmentally benign approach for the synthesis and manipulation of sulfonyl fluorides, often avoiding harsh oxidants or catalysts. nih.govacs.org A prominent application is the electrochemical oxidative coupling of widely available thiols or disulfides with a simple fluoride source like potassium fluoride (KF). nih.govacs.org Mechanistic studies suggest the reaction proceeds through the anodic oxidation of a disulfide to form a radical cation. nih.govacs.org This intermediate then reacts with a nucleophilic fluoride ion to yield a sulfenyl fluoride, which is further oxidized to the final sulfonyl fluoride product. nih.gov This electrochemical protocol is compatible with a broad range of functional groups on both aryl and alkyl thiols. nih.govacs.org

Table 3: Electrochemical Synthesis of Sulfonyl Fluorides from Thiols

| Thiol Substrate | Fluoride Source | Conditions | Key Mechanistic Step | Reference |

|---|---|---|---|---|

| Aryl and Alkyl Thiols | Potassium Fluoride (KF) | Undivided cell, MeCN/H₂O, Pyridine/HCl | Oxidation of disulfide to a radical cation | nih.govacs.org |

| Thiophenols | Et₃N·3HF | Undivided cell, MeCN | Anodic oxidation, nucleophilic fluorination | researchgate.net |

| Cysteine | Potassium Fluoride (KF) | Undivided cell, MeCN/H₂O, Pyridine/HCl | Formation of a nonproteinogenic amino acid building block | acs.org |

Computational and Theoretical Studies on Oxane 3 Sulfonyl Fluoride Reactivity

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been pivotal in understanding the reaction mechanisms of oxetane (B1205548) sulfonyl fluorides. A key finding from these studies is the prevalence of a defluorosulfonylative pathway, which contrasts with the typical SuFEx reactivity. nih.govspringernature.com This alternative mechanism is initiated by the loss of sulfur dioxide and a fluoride (B91410) ion to generate a strained oxetane carbocation. nih.govspringernature.com

Kinetic and computational investigations have corroborated that the formation of this oxetane carbocation is the rate-determining step in the reaction with nucleophiles. nih.govresearchgate.net The reaction is found to be first order in the oxetane sulfonyl fluoride and zero order in the nucleophile, which is consistent with an SN1-type mechanism. springernature.comthieme-connect.com Computational physical organic chemists have demonstrated that the oxetane carbocation intermediate adopts a planar conformation, which allows for maximum stabilization. thieme-connect.com

The transition state for this process involves the elongation of the C-S and S-F bonds, leading to the eventual expulsion of SO₂ and F⁻. The energy barrier for this step is significantly influenced by the substitution on the oxetane ring.

Analysis of Electronic Structure, Bond Activation, and Reactivity Descriptors

The electronic structure of oxane-3-sulfonyl fluoride is characterized by the strong electron-withdrawing nature of the sulfonyl fluoride group, which polarizes the C-S bond. This polarization, coupled with the inherent ring strain of the oxetane, makes the carbon atom at the 3-position susceptible to nucleophilic attack, but more importantly, facilitates the heterolytic cleavage of the C-S bond to form a carbocation.

Computational analyses have provided insights into the bond activation process. The activation of the C-S bond is a key step in the defluorosulfonylation pathway. The stability of the sulfonyl fluoride group itself is noteworthy; the S-F bond is generally robust. nih.gov However, the unique structural context of the oxetane ring alters the reactivity profile, favoring C-S bond cleavage over the expected S-F bond cleavage seen in SuFEx chemistry. springernature.com

Reactivity descriptors derived from computational calculations, such as frontier molecular orbital analysis (HOMO-LUMO gaps) and natural bond orbital (NBO) analysis, can provide further understanding of the molecule's reactivity. These analyses can quantify the electrophilicity of the carbon center and the stability of the resulting carbocation intermediate.

Modeling of Reactive Intermediates (e.g., Carbocations, Radicals) and Ring Strain Effects

A central aspect of the computational studies on this compound and its derivatives is the modeling of the key reactive intermediate: the oxetane carbocation. nih.govspringernature.com Computational models have shown this carbocation to be a planar species, a conformation that helps to alleviate some of the ring strain and allows for delocalization of the positive charge. thieme-connect.com The stability of this carbocation is a crucial factor in the feasibility of the defluorosulfonylation pathway.

The inherent ring strain of the four-membered oxetane ring plays a significant role in its reactivity. pitt.edu This strain is a driving force for reactions that lead to ring-opening or rearrangements that can relieve this strain. In the case of this compound, the formation of the carbocation can be seen as a step towards relieving some of this strain, even though the four-membered ring remains intact in the intermediate. The interplay between the electronic effects of the sulfonyl fluoride group and the energetic consequences of ring strain dictates the preferred reaction pathway. While radical intermediates are less commonly proposed for this system, computational studies could also be employed to investigate the feasibility of radical-mediated pathways under specific reaction conditions.

Computational Predictions of Reaction Selectivity and Pathway Control

Computational chemistry provides a powerful tool for predicting the selectivity of reactions involving this compound and for understanding how reaction conditions can be tuned to control the reaction pathway. For instance, while the defluorosulfonylation pathway is dominant with many nucleophiles, computational studies can help to identify conditions or specific nucleophiles that might favor the alternative SuFEx pathway.

It has been shown that the choice of nucleophile and reaction conditions can indeed switch the selectivity between defluorosulfonylation and SuFEx. springernature.com For example, while amines tend to react via the carbocation intermediate, harder nucleophiles like phenolates can be induced to react at the sulfur center, leading to SuFEx products. springernature.com Computational modeling can rationalize these observations by comparing the activation barriers for both pathways with different nucleophiles.

These predictive capabilities are invaluable for the rational design of synthetic strategies utilizing this compound and its derivatives, allowing chemists to select conditions that will favor the formation of the desired product.

Spectroscopic Characterization and Advanced Analytical Methodologies for Oxane 3 Sulfonyl Fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules. For sulfonyl fluorides, ¹H, ¹³C, and ¹⁹F NMR provide complementary information essential for characterizing the molecular framework and the environment of the fluorine atom.

¹H NMR: Proton NMR spectra reveal the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling. In derivatives of oxane-3-sulfonyl fluoride (B91410), the chemical shifts and coupling constants of the oxane ring protons would provide information about their stereochemical arrangement (axial vs. equatorial) and their proximity to the sulfonyl fluoride group.

¹³C NMR: Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the oxane ring are influenced by the electronegativity of the adjacent oxygen atom and the sulfonyl fluoride substituent. pdx.eduhmdb.cawisc.edu The carbon attached to the sulfonyl fluoride group would exhibit a characteristic downfield shift. For instance, in related fluorocarbon sulfonyl fluorides, the chemical shifts for methyl and methylene (B1212753) groups adjacent to a fluoroalkyl sulfonyl fluoride group are observed in the 52.8-65.7 ppm range. pdx.edu

¹⁹F NMR: Fluorine-19 NMR is particularly valuable for compounds containing fluorine. researchgate.net The chemical shift of the fluorine atom in oxane-3-sulfonyl fluoride is a sensitive probe of its electronic environment. sigmaaldrich.com A wide chemical shift range is characteristic of ¹⁹F NMR, with CF₃ groups typically appearing between -55 to -90 ppm and fluorine atoms on aromatic rings appearing between -110 and -180 ppm. sigmaaldrich.com For sulfonyl fluorides, the ¹⁹F NMR signal provides direct evidence for the presence of the SO₂F group and can be used to monitor its transformation during chemical reactions. acs.orgacs.org In many aryl sulfonyl fluorides, the ¹⁹F signal appears in the range of +65 to +68 ppm. rsc.org The coupling between ¹⁹F and adjacent protons or carbons can further aid in structural assignments.

NMR techniques, including 2D methods like NOESY, are also instrumental in determining stereochemistry, as demonstrated in the analysis of β-substituted alkenyl sulfonyl fluorides where the Z-stereochemistry was confirmed through NOE correlations. nih.govchemrxiv.org

Below is a representative table of expected NMR data for a hypothetical derivative, 4-phenylthis compound, based on general principles and data from related structures.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H | 7.2-7.4 | m | Phenyl protons | |

| ¹H | 4.0-4.5 | m | Oxane protons adjacent to oxygen | |

| ¹H | 3.5-3.9 | m | Proton on carbon with SO₂F | |

| ¹H | 1.8-2.5 | m | Other oxane protons | |

| ¹³C | 125-135 | Phenyl carbons | ||

| ¹³C | 70-80 | Oxane carbons adjacent to oxygen | ||

| ¹³C | 60-70 | Carbon bearing SO₂F group | ||

| ¹³C | 25-40 | Other oxane carbons | ||

| ¹⁹F | +60 to +70 | s | -SO₂F |

Note: This is an illustrative table. Actual values for this compound would need to be determined experimentally.

Mass Spectrometry Techniques for Identification of Intermediates and Products

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. rsc.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the molecular formula of this compound and its reaction products. rsc.org

In mechanistic studies, MS techniques, particularly when coupled with liquid chromatography (LC-MS), are invaluable for identifying transient intermediates and final products in a reaction mixture. google.com.pgresearchgate.net For example, in the study of activity-based probes involving sulfonyl fluorides, tandem mass spectrometry (MS/MS) was used to map small molecule/peptide adducts and identify sites of interaction. nih.gov This approach can also be used to follow the course of a reaction, providing snapshots of the species present at different time points. Fragmentation patterns observed in the mass spectrum can offer structural information, helping to piece together the structure of unknown products or intermediates.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. photothermal.comthieme-connect.de

IR Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. rsc.org The sulfonyl fluoride group (SO₂F) has characteristic strong absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the regions of 1400-1450 cm⁻¹ and 1200-1250 cm⁻¹, respectively. The S-F stretching vibration would also have a characteristic absorption. The C-O-C stretching of the oxane ring would be visible in the fingerprint region, typically around 1100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. photothermal.com While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. photothermal.com In the context of this compound, Raman spectroscopy could provide additional information on the vibrations of the carbon backbone and the sulfonyl group. Studies on related molecules like vinyl sulfonyl fluoride have utilized both IR and Raman spectroscopy to investigate conformational stability and determine vibrational frequencies. researchgate.net In some catalytic studies of oxyfluorides, Raman spectroscopy has been used to observe changes in the material before and after catalytic testing. researchgate.net

A representative table of expected vibrational frequencies for this compound is provided below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| S=O | Asymmetric Stretch | 1400 - 1450 |

| S=O | Symmetric Stretch | 1200 - 1250 |

| S-F | Stretch | 800 - 900 |

| C-O-C | Stretch | 1050 - 1150 |

| C-H | Stretch | 2850 - 3000 |

Electronic Spectroscopy (UV-Vis) for Optical Properties and Reaction Monitoring

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. thieme-connect.de While the saturated oxane ring itself does not absorb significantly in the standard UV-Vis range, the sulfonyl fluoride group and any chromophoric derivatives can be studied.

UV-Vis spectroscopy is particularly useful for monitoring reaction kinetics. acs.org If a reaction involving this compound leads to the formation of a chromophoric product or the consumption of a chromophoric reactant, the change in absorbance at a specific wavelength can be followed over time to determine the reaction rate. In photocatalytic reactions, UV-Vis spectroscopy is essential for characterizing the light-absorbing properties of the photocatalyst and for monitoring the progress of the reaction. nih.gov

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While obtaining suitable crystals of this compound itself might be challenging, crystalline derivatives can be synthesized and analyzed. nih.gov The resulting crystal structure would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state. rsc.org For example, the crystal structure of a derivative of a β-substituted alkenyl sulfonyl fluoride was used to confirm its Z-stereochemistry. nih.gov This technique is invaluable for validating structures proposed by other spectroscopic methods and for understanding intermolecular interactions in the solid state.

Time-Resolved Spectroscopy for Elucidating Photocatalytic Mechanisms

Time-resolved spectroscopy encompasses a range of techniques that probe molecular events on very short timescales (femtoseconds to seconds). These methods are crucial for understanding the mechanisms of photochemical and photocatalytic reactions. cas.cn

In the context of photocatalytic reactions involving sulfonyl fluorides, techniques like nanosecond transient absorption spectroscopy can be used to detect and characterize short-lived excited states and radical intermediates. nih.govnih.gov By observing the formation and decay of these transient species, it is possible to piece together the elementary steps of the catalytic cycle. For instance, time-resolved experiments have been used to confirm light-induced electron transfer from a photocatalyst to an aryl diazonium salt, generating an aryl radical that then reacts to form a sulfonyl fluoride. nih.govresearchgate.net These studies provide direct evidence for proposed reaction mechanisms and help in the rational design of more efficient photocatalytic systems. nih.gov

Synthesis and Exploration of Oxane 3 Sulfonyl Fluoride Derivatives and Analogues

Modular Synthesis of Diversified Sulfonyl Fluoride-Containing Scaffolds

The modular synthesis of sulfonyl fluoride-containing scaffolds, including those with an oxane ring, provides an efficient pathway to a diverse range of chemical entities. nih.govacs.org A common strategy involves a multi-step sequence starting from readily available materials. For instance, the synthesis of oxetane (B1205548) and azetidine (B1206935) sulfonyl fluorides, which are structurally related to oxane derivatives, often begins with the corresponding tertiary alcohols. acs.orgnih.gov This is typically followed by a thiol alkylation, an oxidation step, and finally an elimination/fluorination sequence to yield the desired sulfonyl fluoride (B91410). nih.gov This approach allows for the large-scale preparation of these valuable reagents. nih.gov

A key advantage of modular synthesis is the ability to introduce diversity at various stages. For example, by using different starting alcohols or thiols, a wide array of substituted scaffolds can be generated. This flexibility is crucial for creating libraries of compounds for screening in drug discovery programs. nih.gov The stability of the sulfonyl fluoride group allows it to be carried through multiple synthetic steps, making it an ideal functional handle for late-stage diversification. acs.org

Recent advancements have also explored the use of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry as a tool for modular synthesis. nih.gov This approach allows for the straightforward construction of complex molecules by connecting modular building blocks equipped with SuFEx-reactive groups. nih.govnih.gov

Derivatization via SuFEx Reactions with Various Nucleophiles

The sulfonyl fluoride group is a powerful electrophile that readily undergoes SuFEx reactions with a variety of nucleophiles. This reactivity is central to the derivatization of oxane-3-sulfonyl fluoride and its analogues, enabling the synthesis of a wide range of functionalized molecules. ccspublishing.org.cnsigmaaldrich.com

Formation of Sulfonamides and Sulfonate Esters

The reaction of sulfonyl fluorides with amines and alcohols (or their silylated derivatives) is a fundamental transformation in SuFEx chemistry, leading to the formation of sulfonamides and sulfonate esters, respectively. ccspublishing.org.cnresearchgate.net These functional groups are prevalent in pharmaceuticals and agrochemicals. researchgate.net

The reaction of sulfonyl fluorides with amines to form sulfonamides is a well-established and highly efficient process. thieme-connect.com Various methods have been developed to promote this reaction, including the use of Lewis acids like calcium triflimide [Ca(NTf2)2], which activates the sulfonyl fluoride towards nucleophilic attack. claremont.eduhmc.edu This method has been shown to be effective for a broad range of electronically and sterically diverse sulfonyl fluorides and amines, affording the corresponding sulfonamides in good to excellent yields. claremont.edu The reaction conditions are generally mild, and the stability of the sulfonyl fluoride allows for its use in complex molecular settings. claremont.edu

Similarly, sulfonate esters can be synthesized by reacting sulfonyl fluorides with alcohols. researchgate.net The reactivity can be enhanced by using silylated alcohols in the presence of a suitable catalyst. researchgate.net The choice of reaction conditions can influence the outcome, and the development of catalytic systems has significantly expanded the scope and utility of this transformation.

Table 1: Examples of Sulfonamide and Sulfonate Ester Synthesis from Sulfonyl Fluorides

| Sulfonyl Fluoride Substrate | Nucleophile | Product | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylsulfonyl fluoride | Aniline | N-Phenylbenzenesulfonamide | Ca(NTf2)2, t-amylOH, 60 °C | 88 | claremont.edu |

| 4-Cyanobenzenesulfonyl fluoride | Aniline | 4-Cyano-N-phenylbenzenesulfonamide | Ca(NTf2)2, t-amylOH, 60 °C | 85 | claremont.edu |

| Benzenesulfonyl fluoride | 1-(5-(trifluoromethyl)-2-pyridinyl)piperazine | 1-(Phenylsulfonyl)-4-(5-(trifluoromethyl)-2-pyridinyl)piperazine | Ca(NTf2)2, t-amylOH, 60 °C | 63 | claremont.edu |

| Arylsulfonyl fluoride | Various phenols | Aryl fluorosulfates | DBU, TBD, triethylamine (B128534), or Hünig's base | 61-97 | researchgate.net |

Generation of Aza-Analogues: Sulfamoyl Fluorides, Sulfonimidoyl Fluorides, and Sulfondiimidoyl Fluorides

The replacement of one or both oxygen atoms of the sulfonyl group with nitrogen leads to the formation of aza-analogues, which offer distinct chemical and biological properties.

Sulfamoyl fluorides are typically synthesized by the reaction of sulfuryl fluoride with secondary amines. thieme-connect.com This reaction can be effectively activated by 4-(dimethylamino)pyridine (DMAP). thieme-connect.com Alternatively, sulfamoyl imidazoles can be converted to their corresponding fluorides. organic-chemistry.orgacs.org

Sulfonimidoyl fluorides , the mono-aza analogues of sulfonyl fluorides, have gained significant attention due to their potential applications in medicinal chemistry. researchgate.netnih.gov Their synthesis has been approached through various routes. One method involves a one-pot nucleophilic addition/electrophilic fluorination sequence starting from sulfinylamines. researchgate.net Another strategy utilizes the acid-mediated exchange of an imidazole (B134444) group for a fluoride. organic-chemistry.orgacs.orgkuleuven.be Enantiopure sulfonimidoyl fluorides can be prepared using chiral bifunctional S(VI) transfer reagents, highlighting the potential for asymmetric synthesis in this class of compounds. nih.govchemrxiv.orgresearchgate.net

Sulfondiimidoyl fluorides , the double-aza analogues, represent a more recent area of exploration. d-nb.infonih.gov A modular synthesis has been developed that allows for variation at the carbon and both nitrogen substituents, starting from organometallic reagents, sulfinylamines, and electrophiles. nih.govresearchgate.net These compounds can undergo further SuFEx-type reactions with amines and organolithium reagents to furnish sulfondiimidamides and sulfondiimines, respectively. nih.govresearchgate.net

Table 2: Synthetic Approaches to Aza-Analogues of Sulfonyl Fluorides

| Aza-Analogue | Synthetic Method | Starting Materials | Key Reagents | Reference |

|---|---|---|---|---|

| Sulfamoyl Fluoride | Reaction with secondary amine | Sulfuryl fluoride, secondary amine | DMAP | thieme-connect.com |

| Sulfonimidoyl Fluoride | Nucleophilic addition/fluorination | Sulfinylamine, organometallic reagent | NFSI | researchgate.net |

| Sulfonimidoyl Fluoride | Imidazole-to-fluorine exchange | Sulfonimidoyl imidazole | Acetic acid, KHF2 | organic-chemistry.orgkuleuven.be |

| Sulfondiimidoyl Fluoride | Modular synthesis | Organometallic reagent, sulfinylamine | Electrophile, NFSI | nih.govresearchgate.net |

Preparation of Functionally Diverse this compound Adducts (e.g., Heterocyclic, Sulfoximine, Phosphonate (B1237965) Derivatives)

The this compound scaffold can be elaborated into a variety of functionally diverse adducts. For instance, oxetane and azetidine sulfonyl fluorides, which share structural similarities, have been shown to react with a broad range of nucleophiles under mild thermal conditions to generate heterocyclic, sulfoximine, and phosphonate derivatives. acs.orgnih.govchemrxiv.orgnih.gov This reactivity often proceeds through an unusual defluorosulfonylation pathway, generating a carbocation intermediate that is trapped by the nucleophile. acs.orgnih.gov

This strategy provides access to novel chemical motifs that are not easily accessible through other synthetic routes. acs.orgnih.gov The ability to form C-N, C-S, and C-P bonds from the sulfonyl fluoride precursor opens up a vast chemical space for exploration in drug discovery. The synthesis of sulfoximines from sulfonimidoyl fluorides has also been demonstrated, for example, by reaction with Grignard reagents. nih.gov Similarly, the conversion of sulfonyl fluorides to phosphonates has been achieved through transition-metal-catalyzed cross-coupling reactions. researchgate.net

Late-Stage Functionalization Strategies Utilizing the this compound Moiety

The stability and selective reactivity of the sulfonyl fluoride group make it an excellent tool for late-stage functionalization (LSF) of complex molecules. rsc.orgacs.org LSF is a powerful strategy in drug discovery that allows for the rapid diversification of lead compounds at a late stage in the synthetic sequence. The this compound moiety can be introduced into a molecule and then modified through SuFEx chemistry to install a variety of functional groups. nih.gov

For example, a molecule containing a sulfonyl fluoride can be coupled with a range of amines or alcohols to quickly generate a library of analogues with diverse properties. rsc.org This approach has been demonstrated in the synthesis of drug analogues, showcasing the potential for facile inclusion into medicinal chemistry programs. nih.gov Furthermore, visible-light-mediated reactions have been developed for the sulfonylation of anilines using sulfonyl fluorides, highlighting the potential for photoredox catalysis in LSF. frontiersin.orgnih.gov This method has been successfully applied to the late-stage modification of complex molecules. nih.gov The ability to perform these modifications under mild conditions and with high functional group tolerance is a key advantage of using the sulfonyl fluoride handle for LSF. rsc.org

Applications in Advanced Chemical Research

Utilization as Chemical Biology Probes and Reactive Handles

The sulfonyl fluoride (B91410) moiety is a well-established reactive group for engaging with nucleophilic residues in biomolecules, making oxane-3-sulfonyl fluoride a candidate for the development of chemical biology probes.

The sulfonyl fluoride group is known to covalently react with a variety of nucleophilic amino acid residues within proteins. This reactivity is not limited to the highly nucleophilic cysteine but can also include serine, threonine, lysine (B10760008), tyrosine, and histidine, depending on the specific protein microenvironment. This broad reactivity profile makes sulfonyl fluorides privileged warheads for developing covalent inhibitors and probes. The reaction proceeds via a sulfur(VI)-fluoride exchange (SuFEx) mechanism, forming a stable sulfonylated adduct with the amino acid side chain. For instance, the catalytic lysine residue in enzymes has been a target for covalent modification by sulfonyl fluoride-containing compounds. The oxane scaffold of this compound could provide specific steric and electronic properties to influence its binding and reactivity towards target biomolecules.

Table 1: Amino Acid Residues Targeted by Sulfonyl Fluorides

| Amino Acid | Nucleophilic Group | Potential for Covalent Modification |

| Serine | Hydroxyl (-OH) | Yes |

| Threonine | Hydroxyl (-OH) | Yes |

| Cysteine | Thiol (-SH) | Yes |

| Lysine | Amine (-NH2) | Yes |

| Tyrosine | Phenolic Hydroxyl (-OH) | Yes |

| Histidine | Imidazole (B134444) Ring | Yes |

This table is interactive and can be sorted by column.

Activity-based probes (ABPs) are powerful tools for studying enzyme function and activity in complex biological systems. These probes typically consist of a reactive group (warhead), a linker, and a reporter tag. The sulfonyl fluoride group can serve as an effective warhead in ABPs due to its ability to covalently modify active site residues of enzymes, such as serine proteases. An alkyne-tagged sulfonyl fluoride, for example, can be used to covalently label active serine proteases, which can then be visualized or enriched via click chemistry. The oxane ring of this compound could be functionalized with a reporter tag or a linker to develop novel ABPs with unique selectivities and cell permeability profiles. The development of such probes is a key area of chemical biology.

Fragment-based drug discovery (FBDD) is a widely used strategy for identifying lead compounds. A recent advancement in this area is the use of sulfonyl fluoride-containing fragments, termed "SuFBits," for screening against protein targets. This approach leverages the ability of the sulfonyl fluoride group to form covalent bonds with nucleophilic residues on the protein surface. If a fragment with weak binding affinity is attached to a sulfonyl fluoride warhead, the covalent labeling of the target protein can facilitate the identification of these weak binders by mass spectrometry. The this compound molecule itself could be considered a starting fragment or be incorporated into a library of SuFBits for screening against various protein targets.

Integration into Novel Materials and Polymer Architectures

The reactivity of the sulfonyl fluoride group is not limited to biological applications but also extends to polymer and materials science through Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

SuFEx has been established as a next-generation click chemistry reaction, enabling the rapid and efficient synthesis of polymers with unique sulfur-containing linkages. This process involves the reaction of a sulfonyl fluoride with a silyl (B83357) ether or other nucleophile to form a stable sulfonate or sulfonamide linkage. Bifunctional monomers containing sulfonyl fluoride groups can be used in polymerization reactions to create novel polysulfates and polysulfonates.

Furthermore, polymers decorated with sulfonyl fluoride groups can undergo post-polymerization modification. This allows for the introduction of various functionalities onto a polymer backbone, tailoring its properties for specific applications. A polymer synthesized with this compound as a monomer or a pendant group could be further modified using SuFEx chemistry to introduce a wide range of chemical moieties.